molecular formula C11H10FNO3 B2812560 Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate CAS No. 2138235-65-9

Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate

Cat. No.: B2812560
CAS No.: 2138235-65-9
M. Wt: 223.203
InChI Key: SMJHGDNQBCZHDW-UHFFFAOYSA-N
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Description

Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate is a chemical compound that belongs to the class of oxindoles Oxindoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate typically involves the reaction of 7-fluoroindole with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the oxindole ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyindole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxindoles and hydroxyindoles, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex indole derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(7-chloro-2-oxoindolin-3-yl)acetate
  • Methyl 2-(7-bromo-2-oxoindolin-3-yl)acetate
  • Methyl 2-(7-methyl-2-oxoindolin-3-yl)acetate

Uniqueness

Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry.

Biological Activity

Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate is a significant compound in medicinal chemistry, particularly noted for its biological activities, including anticancer properties, enzyme inhibition, and potential applications in various therapeutic contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is an indole derivative characterized by a fluorine atom at the 7-position of the oxoindole structure. The general formula can be represented as follows:

PropertyValue
Chemical FormulaC₉H₈FNO₃
Molecular Weight183.16 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression. For example, it exhibits inhibitory effects on protein kinases such as CDK2 and EGFR, which are crucial for cell cycle regulation and proliferation .
  • Cytotoxicity : Studies have demonstrated that this compound displays significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these cell lines range from 2.14 to 19.34 µM, indicating potent antiproliferative activity .
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells through caspase-dependent pathways. This mechanism is critical for its anticancer activity, as it leads to programmed cell death in malignant cells .

Anticancer Activity

A summary of the anticancer activity of this compound is presented in the table below:

Cell LineIC50 (µM)Mechanism
HepG26.83Apoptosis induction
MCF-73.64CDK2 inhibition
HeLa5.18EGFR inhibition
MDA-MB-2312.14Caspase activation

Case Studies and Research Findings

  • In Vitro Studies : In a study assessing the cytotoxic effects of various oxoindole derivatives, this compound was found to be among the most effective compounds against multiple cancer cell lines . This highlights its potential as a lead compound for further development.
  • Mechanistic Insights : Molecular docking studies have suggested that this compound interacts with active sites of key proteins involved in tumor growth, including HER2 and VEGFR2, reinforcing its role as a multi-targeted anticancer agent .
  • Antimicrobial Activity : Beyond its anticancer properties, preliminary investigations indicate that this compound may also possess antimicrobial activity, particularly against Mycobacterium smegmatis, suggesting broader therapeutic applications .

Properties

IUPAC Name

methyl 2-(7-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c1-16-9(14)5-7-6-3-2-4-8(12)10(6)13-11(7)15/h2-4,7H,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJHGDNQBCZHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C2=C(C(=CC=C2)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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